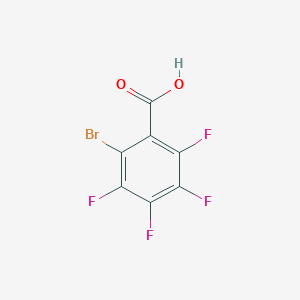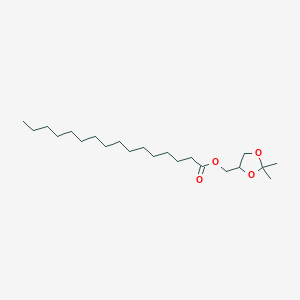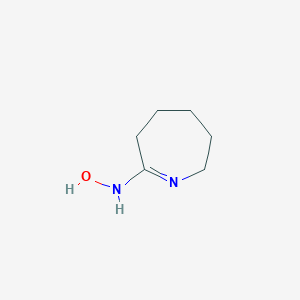
2,3,5-Trimethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethylquinoxaline (TMQ) is a heterocyclic organic compound that belongs to the quinoxaline family. TMQ has been widely used in scientific research due to its unique chemical properties. TMQ has a molecular weight of 174.23 g/mol and a molecular formula of C11H10N2.
Wirkmechanismus
2,3,5-Trimethylquinoxaline is known to exhibit antioxidant properties due to its ability to scavenge free radicals. This compound has been shown to inhibit lipid peroxidation and protect against oxidative stress. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains.
Biochemical and physiological effects:
This compound has been shown to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease. This compound has also been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,5-Trimethylquinoxaline in lab experiments is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3,5-Trimethylquinoxaline. One direction is the development of new synthesis methods for this compound and its derivatives. Another direction is the study of the potential use of this compound in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, the study of the photophysical properties of this compound and its derivatives could lead to the development of new materials for use in optoelectronic devices.
Synthesemethoden
2,3,5-Trimethylquinoxaline can be synthesized through various methods such as the condensation reaction of 2,3-dimethyl-1,4-phenylenediamine with 1,2-dicarbonyl compounds. Another method is the oxidative coupling of 2,3-dimethylaniline using copper(II) chloride as a catalyst. The synthesis of this compound can also be achieved through the reaction of 2,3-dimethylaniline with ethyl oxalate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethylquinoxaline has been widely used in scientific research due to its unique chemical properties. This compound has been used as a fluorescent probe for the detection of metal ions such as copper(II) and iron(III). This compound has also been used as a ligand in the synthesis of metal complexes for catalytic applications. This compound has been used as a model compound for the study of the photophysical properties of quinoxaline derivatives.
Eigenschaften
IUPAC Name |
2,3,5-trimethylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-4-6-10-11(7)13-9(3)8(2)12-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPLGICAGOWZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

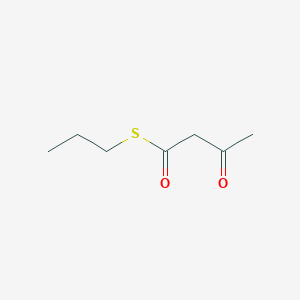

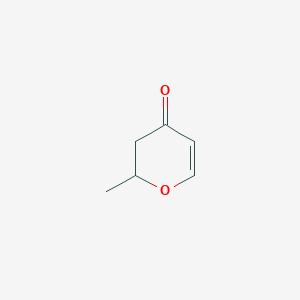

![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
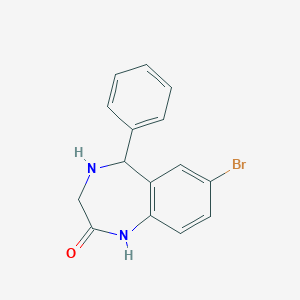
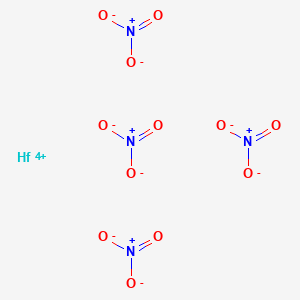
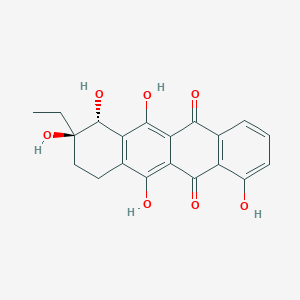

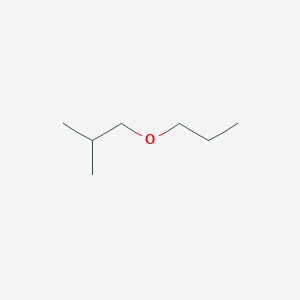
![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)
